5-chloro-1-ethyl-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
6-chloro-3-ethyl-1H-benzimidazol-2-one is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure consists of a benzene ring fused to an imidazole ring, with a chlorine atom at the 6th position and an ethyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-ethyl-1H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic or basic conditions . Common reagents include formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The reaction conditions often require heating and the presence of catalysts such as metal triflates or oxidizing agents .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including 6-chloro-3-ethyl-1H-benzimidazol-2-one, often involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-ethyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-one derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
6-chloro-3-ethyl-1H-benzimidazol-2-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-3-ethyl-1H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with nucleic acids, disrupting DNA or RNA synthesis and function .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzimidazole: Known for its antimicrobial and antifilarial activities.
5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
6-tert-butyl-2-[4-(3-chloro-pyridin-2-yl)-2-methyl-piperazin-1-yl]-1H-benzoimidazole: A potent TRPV1 antagonist.
Uniqueness
6-chloro-3-ethyl-1H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and ethyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H9ClN2O |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
6-chloro-3-ethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C9H9ClN2O/c1-2-12-8-4-3-6(10)5-7(8)11-9(12)13/h3-5H,2H2,1H3,(H,11,13) |
InChI Key |
SZJVKHQNOWCSIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)NC1=O |
Origin of Product |
United States |
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